molecular formula C22H14ClF3N2 B10929347 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10929347
M. Wt: 398.8 g/mol
InChI Key: CRWKTGPPGIFAMS-UHFFFAOYSA-N
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Description

4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of multiple fluorine atoms and a chlorine atom, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with 3,5-bis(4-fluorophenyl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

Molecular Formula

C22H14ClF3N2

Molecular Weight

398.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14ClF3N2/c23-20-21(15-4-8-17(24)9-5-15)27-28(13-14-2-1-3-19(26)12-14)22(20)16-6-10-18(25)11-7-16/h1-12H,13H2

InChI Key

CRWKTGPPGIFAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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